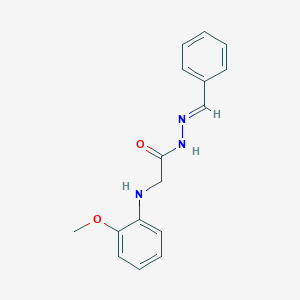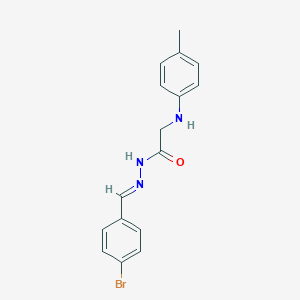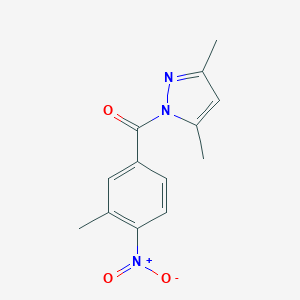![molecular formula C23H22N4O7S B387818 N-({N'-[(E)-(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE](/img/structure/B387818.png)
N-({N'-[(E)-(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({N'-[(E)-(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitro group, methoxy groups, and a benzenesulfonamide moiety. These functional groups contribute to its chemical reactivity and potential utility in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-({N'-[(E)-(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation of 3-nitro-4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 2-oxoethyl benzenesulfonamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using industrial reactors and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-({N'-[(E)-(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Wirkmechanismus
The mechanism of action of N-({N'-[(E)-(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The nitro and methoxy groups can participate in hydrogen bonding or electrostatic interactions, while the benzenesulfonamide moiety may enhance binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(2-{3-nitro-4-methoxybenzylidene}hydrazino)-1-methyl-2-oxoethyl]-N-phenylmethanesulfonamide
- N-({N'-[(E)-(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and methoxy groups, along with the benzenesulfonamide moiety, sets it apart from similar compounds and enhances its utility in various scientific research areas.
Eigenschaften
Molekularformel |
C23H22N4O7S |
|---|---|
Molekulargewicht |
498.5g/mol |
IUPAC-Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H22N4O7S/c1-33-21-11-7-6-10-19(21)26(35(31,32)18-8-4-3-5-9-18)16-23(28)25-24-15-17-12-13-22(34-2)20(14-17)27(29)30/h3-15H,16H2,1-2H3,(H,25,28)/b24-15+ |
InChI-Schlüssel |
QFEZPATVVGHPIV-BUVRLJJBSA-N |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide](/img/structure/B387736.png)


amino]-4-oxo-2-butenoic acid](/img/structure/B387740.png)

![3,5-bis[(2,2-dimethylpropanoyl)amino]-N-(4-iodophenyl)benzamide](/img/structure/B387743.png)
![N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]tryptophan](/img/structure/B387745.png)
![6,8-dibromo-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B387747.png)


![4-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B387753.png)
![2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B387757.png)
![Tert-butyl 2-[3-(1-adamantylamino)-1-methyl-3-oxopropylidene]hydrazinecarboxylate](/img/structure/B387758.png)
